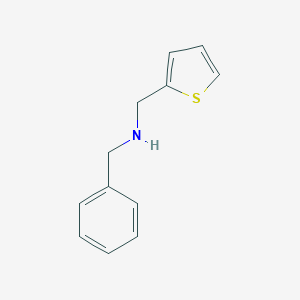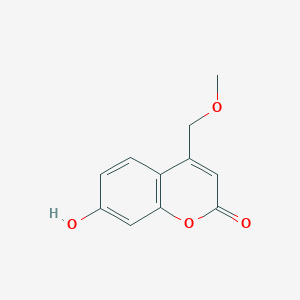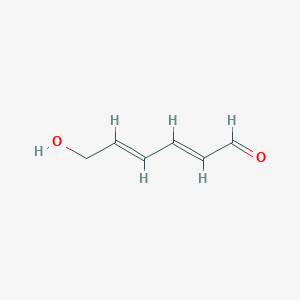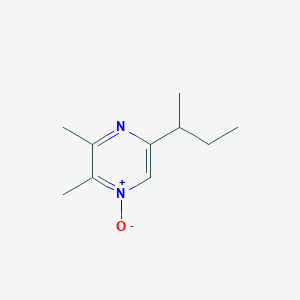
5-sec-Butyl-2,3-dimethylpyrazine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-sec-Butyl-2,3-dimethylpyrazine 1-oxide, also known as BDMPO, is a commonly used chemical in scientific research. It is a fluorescent probe that is used to detect and measure reactive oxygen species (ROS) and other free radicals in biological systems. BDMPO has a unique structure that allows it to react with ROS and produce a fluorescent signal that can be easily detected and measured.
Mecanismo De Acción
5-sec-Butyl-2,3-dimethylpyrazine 1-oxide reacts with ROS and other free radicals to produce a fluorescent signal that can be detected and measured. The mechanism of action of 5-sec-Butyl-2,3-dimethylpyrazine 1-oxide involves the reaction of the peroxy radical with the pyrazine ring, producing a highly fluorescent product. The fluorescence of 5-sec-Butyl-2,3-dimethylpyrazine 1-oxide is dependent on the concentration of ROS and other free radicals in the system, making it an excellent tool for measuring oxidative stress and other biological processes.
Efectos Bioquímicos Y Fisiológicos
5-sec-Butyl-2,3-dimethylpyrazine 1-oxide has been shown to have a number of biochemical and physiological effects in biological systems. It has been shown to protect against oxidative stress and inflammation, and to have anti-cancer properties. 5-sec-Butyl-2,3-dimethylpyrazine 1-oxide has also been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-sec-Butyl-2,3-dimethylpyrazine 1-oxide is its high sensitivity and specificity for detecting ROS and other free radicals in biological systems. It is also relatively easy to use and can be applied to a variety of biological samples, including cells, tissues, and body fluids. However, there are some limitations to the use of 5-sec-Butyl-2,3-dimethylpyrazine 1-oxide in lab experiments. For example, it can be affected by the presence of other fluorescent compounds in the sample, and its fluorescence can be quenched by high concentrations of ROS. Additionally, 5-sec-Butyl-2,3-dimethylpyrazine 1-oxide can be toxic to cells at high concentrations, and care must be taken to ensure that it is used safely and appropriately in lab experiments.
Direcciones Futuras
There are many potential future directions for research involving 5-sec-Butyl-2,3-dimethylpyrazine 1-oxide. One area of interest is the development of new fluorescent probes that are more sensitive and specific for detecting ROS and other free radicals in biological systems. Another area of interest is the use of 5-sec-Butyl-2,3-dimethylpyrazine 1-oxide in clinical settings, such as the diagnosis and treatment of diseases that involve oxidative stress and inflammation. Finally, there is a need for further research into the biochemical and physiological effects of 5-sec-Butyl-2,3-dimethylpyrazine 1-oxide, particularly in relation to its potential therapeutic applications.
Métodos De Síntesis
5-sec-Butyl-2,3-dimethylpyrazine 1-oxide can be synthesized using a variety of methods, including the reaction of 2,3-dimethylpyrazine with butyl hydroperoxide, or the reaction of 2,3-dimethylpyrazine with tert-butyl hydroperoxide. The synthesis of 5-sec-Butyl-2,3-dimethylpyrazine 1-oxide is relatively simple and can be carried out in a laboratory setting using standard chemical techniques.
Aplicaciones Científicas De Investigación
5-sec-Butyl-2,3-dimethylpyrazine 1-oxide is widely used in scientific research as a fluorescent probe for detecting and measuring ROS and other free radicals in biological systems. It has been used to study a variety of biological processes, including oxidative stress, inflammation, and cell signaling. 5-sec-Butyl-2,3-dimethylpyrazine 1-oxide has also been used to study the effects of antioxidants and other compounds on ROS levels in cells and tissues.
Propiedades
Número CAS |
143463-84-7 |
|---|---|
Nombre del producto |
5-sec-Butyl-2,3-dimethylpyrazine 1-oxide |
Fórmula molecular |
C10H16N2O |
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
5-butan-2-yl-2,3-dimethyl-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C10H16N2O/c1-5-7(2)10-6-12(13)9(4)8(3)11-10/h6-7H,5H2,1-4H3 |
Clave InChI |
HFMLNGVTDQWLQD-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=C[N+](=C(C(=N1)C)C)[O-] |
SMILES canónico |
CCC(C)C1=C[N+](=C(C(=N1)C)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




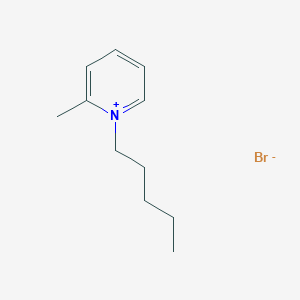
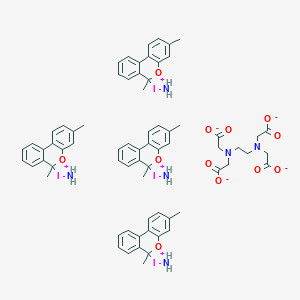

![Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B115268.png)
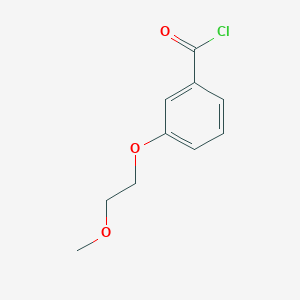
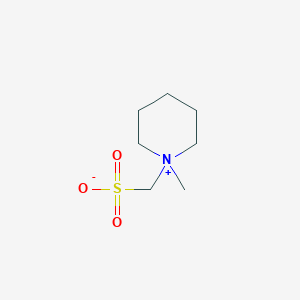
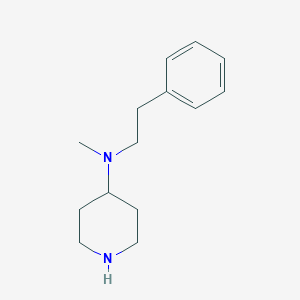
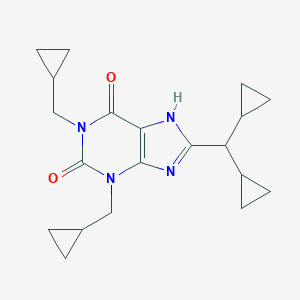
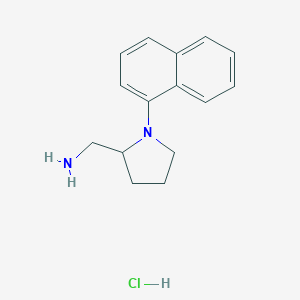
![Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether](/img/structure/B115279.png)
